molecular formula C11H10N2O2 B074631 3,4-Dimethyl-8-nitroquinoline CAS No. 1531-20-0

3,4-Dimethyl-8-nitroquinoline

Cat. No. B074631
CAS RN: 1531-20-0
M. Wt: 202.21 g/mol
InChI Key: FKXPOWALVWGYNT-UHFFFAOYSA-N
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Description

3,4-Dimethyl-8-nitroquinoline is a derivative of quinoline . Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [ b ]pyridine or 1-aza-naphthalene . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Synthesis Analysis

Quinoline and its derivatives can be synthesized using various methods. Some of the classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods have been modified with eco-friendly transition metal mediated, ultrasound irradiation reactions or greener protocols . The reaction involves protonation at the carbonyl oxygen in aldehyde, addition of aniline NH2 group to the alkenal β-carbon followed by cyclization of adduct A, dehydration of cyclic intermediate B, and oxidation of dihydroquinoline C by phosphotungstic acid or air to quinoline .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethyl-8-nitroquinoline is similar to that of quinoline, which has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The structures of quinoline derivatives have been determined by single-crystal X-ray diffraction measurements .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The reaction mechanism involves the formation of a Meisenheimer complex during which negatively charged intermediates are created, with the stabilization of substituents via the delocalization of charge .

Scientific Research Applications

  • Chemical Transformations :

    • Vicarious nucleophilic amination of nitroquinolines, including 8-nitroquinoline, has been studied to produce amino products predominantly at ortho positions to the nitro group. This chemical transformation has implications for synthesizing complex nitrogen-containing compounds (Szpakiewicz & Grzegożek, 2008).
    • Another study focused on the preparation of 2-benzazepine derivatives in reactions involving nitroquinolines. These compounds have various structural and chemical applications, indicating the versatility of 3,4-Dimethyl-8-nitroquinoline in synthetic chemistry (Danikiewicz & Mąkosza, 1991).
  • Biological and Pharmacological Research :

    • A study revealed that 4-[(3-dimethylamino)propyl]amino nitroquinolines, including derivatives of 3,4-Dimethyl-8-nitroquinoline, have been evaluated as hypoxia-selective cytotoxins and radiosensitizers. They show varying degrees of sensitivity factors and bioreductive capacities, indicating potential applications in cancer therapy (Denny et al., 1992).
    • Another study focused on the tumorigenic effects of dimethylarsenic, a major metabolite of inorganic arsenics, which showed promotion and progression of lung tumorigenesis initiated by 4-nitroquinoline 1-oxide. Understanding the interaction between these compounds and their biological effects is crucial for assessing environmental and health risks (Yamanaka et al., 1996).
  • Mutagenicity and Carcinogenicity Studies :

    • Research has been conducted on the neoplastic transformation of human diploid fibroblast cells by 4-nitroquinoline 1-oxide, a related compound. The findings provide insights into the mechanisms of cellular transformation and carcinogenesis, relevant for understanding the biological effects of nitroquinolines (Kakunaga, 1978).
    • Another study examined the carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives, including the alkyl derivatives of 4-nitroquinoline 1-oxide. This research provides a basis for understanding the structure-activity relationship and the molecular mechanism of carcinogenesis of nitroquinoline compounds (Takahashi et al., 1979).

Future Directions

Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

3,4-dimethyl-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-6-12-11-9(8(7)2)4-3-5-10(11)13(14)15/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXPOWALVWGYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1C)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061760
Record name 3,4-Dimethyl-8-nitroquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-8-nitroquinoline

CAS RN

1531-20-0
Record name 3,4-Dimethyl-8-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1531-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 3,4-dimethyl-8-nitro-
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Record name Quinoline, 3,4-dimethyl-8-nitro-
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Record name 3,4-Dimethyl-8-nitroquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethyl-8-nitroquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
FH Case - Journal of the American Chemical Society, 1949 - ACS Publications
The rate controlling process in the second step of theethanol-butadiene process at atmos-pheric pressure is a second order condensation of acetaldehyde to crotonaldehyde, whereas …
Number of citations: 18 pubs.acs.org
GM Badger, BC Ennis… - Australian Journal of …, 1963 - CSIRO Publishing
The intermediate adduct (eg III) formed in Skraup and Doebner-Miller reactions has the nature of a Mannich base. It has now been prepared from o-nitroaniline, formaldehyde, and …
Number of citations: 0 www.publish.csiro.au
GM Badger, HP Crocker, BC Ennis… - Australian Journal of …, 1963 - CSIRO Publishing
Aniline and substituted anilines have been found to react, in acid solution, with αβ-unsaturated carbonyl compounds (or with substances which can be converted into αβ-unsaturated …
Number of citations: 33 www.publish.csiro.au
HE Jones, EE Stahly, BB Corson - Journal of the American …, 1949 - ACS Publications
The manufacture of butadiene from ethanol by the American two-step process developed by Carbide and Carbon Chemicals Corporation3· 4 and op-erated by that organization and by …
Number of citations: 67 pubs.acs.org

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